5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid 5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 1216590-39-4
VCID: VC2665047
InChI: InChI=1S/C9H6BrN3O2/c10-6-3-7(9(14)15)8(12-4-6)13-2-1-11-5-13/h1-5H,(H,14,15)
SMILES: C1=CN(C=N1)C2=C(C=C(C=N2)Br)C(=O)O
Molecular Formula: C9H6BrN3O2
Molecular Weight: 268.07 g/mol

5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid

CAS No.: 1216590-39-4

Cat. No.: VC2665047

Molecular Formula: C9H6BrN3O2

Molecular Weight: 268.07 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid - 1216590-39-4

Specification

CAS No. 1216590-39-4
Molecular Formula C9H6BrN3O2
Molecular Weight 268.07 g/mol
IUPAC Name 5-bromo-2-imidazol-1-ylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C9H6BrN3O2/c10-6-3-7(9(14)15)8(12-4-6)13-2-1-11-5-13/h1-5H,(H,14,15)
Standard InChI Key ODZSAFFOSHUWKB-UHFFFAOYSA-N
SMILES C1=CN(C=N1)C2=C(C=C(C=N2)Br)C(=O)O
Canonical SMILES C1=CN(C=N1)C2=C(C=C(C=N2)Br)C(=O)O

Introduction

Chemical Structure and Properties

5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid (CAS: 1216590-39-4) features a heterocyclic structure with a pyridine core substituted with a bromine atom at the 5-position, an imidazole ring at the 2-position, and a carboxylic acid group at the 3-position. This unique combination of functional groups contributes to its distinctive chemical and biological properties .

The compound has the following physicochemical characteristics:

PropertyValue
Molecular FormulaC9H6BrN3O2
Molecular Weight268.07 g/mol
Boiling Point461.0±45.0 °C (Predicted)
Density1.81±0.1 g/cm3 (Predicted)
pKa2.25±0.36 (Predicted)

The presence of both the imidazole ring and nicotinic acid moiety is particularly significant, as it allows for versatile interactions with various molecular targets. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, while the bromine substituent may enhance binding affinity through halogen bonding .

Structural Comparison with Related Compounds

To better understand the structural significance of 5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid, it is valuable to compare it with structurally related compounds:

CompoundKey Structural DifferencesSignificance
5-bromo-2-fluoronicotinic acidContains a fluorine instead of an imidazole ringDemonstrates different binding properties and reactivity compared to imidazole derivatives
6-(1H-imidazol-1-yl)nicotinateImidazole at 6-position; no bromineForms coordination polymers with transition metals
[2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanonesContains a methanone group instead of carboxylic acidExhibits significant antimicrobial activity
Synthetic StepReagentsConditionsConsiderations
Formation of 5-bromonicotinic acidNicotinic acid, thionyl chloride75-80°C, 6 hoursExcess thionyl chloride must be removed before the next step
BrominationBromine50°C, 3.5 hours followed by heating at 150-170°CCareful temperature control is essential for optimal yield
Imidazole introductionImidazole, base (e.g., K2CO3)Polar aprotic solvent, elevated temperatureThe reaction likely requires anhydrous conditions

Chemical Reactivity and Molecular Interactions

The unique structure of 5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid confers specific reactivity patterns that are central to its potential applications.

Reactivity Profile

Based on its structural features, 5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid can participate in various chemical reactions:

  • Nucleophilic Substitution: The bromine at the 5-position serves as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

  • Coordination Chemistry: The imidazole nitrogen can coordinate with metal ions, potentially forming coordination complexes similar to those observed with 6-(1H-imidazol-1-yl)nicotinate .

  • Carboxylic Acid Chemistry: The carboxylic acid moiety can undergo typical reactions such as esterification, amide formation, and salt formation, providing opportunities for derivatization.

  • Hydrogen Bonding: Both the carboxylic acid and imidazole groups can participate in hydrogen bonding, influencing crystal packing and intermolecular interactions, as observed in related compounds .

Structural Features Affecting Reactivity

The reactivity of 5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid is significantly influenced by the electronic effects of its substituents:

Structural FeatureElectronic EffectImpact on Reactivity
Bromine at 5-positionElectron-withdrawingActivates the pyridine ring toward nucleophilic substitution
Imidazole at 2-positionElectron-donating through resonanceModulates the electrophilicity of the pyridine ring
Carboxylic acid groupElectron-withdrawingIncreases acidity of the ring system and provides a site for derivatization
CompoundAntimicrobial Activity (MIC)Comparison to Standard
2-[1-(Pyridine-3-carbonyl)-1H-imidazol-2-yl]-benzoic acid0.002 µg2× more effective than ciprofloxacin
[2-(4-Nitro-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone3.13 µgEquipotent to ciprofloxacin
[2-(2,5-Dimethyl-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone0.005 µg (antifungal)Equipotent to fluconazole

The structural similarities between these compounds and 5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid suggest that it may also exhibit significant antimicrobial activity, particularly against bacterial pathogens.

Structure-Activity Relationships

The biological activity of 5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid is likely influenced by specific structural features:

Structural FeatureContribution to Biological ActivityEvidence from Related Compounds
Imidazole RingFacilitates binding to biological targets; critical for antimicrobial activityStrong antimicrobial activity of imidazole-containing pyridine derivatives
Bromine SubstitutionEnhances lipophilicity and possibly membrane penetrationEffective antimicrobial activity observed in brominated heterocycles
Nicotinic Acid MoietyMay interact with specific receptors; potential metabolic effectsNicotinic acid compounds demonstrate various biological activities, including antilipemic effects

Medicinal Chemistry Applications

The structural and chemical properties of 5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid make it a valuable scaffold in medicinal chemistry research.

Application AreaPotential UseScientific Rationale
Medicinal ChemistryLead compound for antimicrobial agentsStructural similarity to compounds with proven antimicrobial activity
Chemical BiologyProbe for studying protein-ligand interactionsMultiple binding features (halogen, imidazole, carboxylate)
Materials ScienceBuilding block for metal-organic frameworksPotential coordination chemistry through imidazole and carboxylate groups
Structure-Activity Relationship StudiesModel compound for understanding structural determinants of activityContains multiple modifiable functional groups

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid, a comparative analysis with structurally related compounds is valuable.

Structural Analogs

CompoundStructural RelationshipKey DifferencesBiological Activity
5-Bromo-2-fluoronicotinic acidCore pyridine with bromine substitutionFluorine instead of imidazoleNot specified in available literature
5-Bromo-2-(1H-imidazol-1-yl)benzaldehydeImidazole substitution patternBenzaldehyde vs. nicotinic acidPotential antimicrobial properties (source not considered reliable)
5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehydeSimilar substitution patternAdditional methyl group on imidazole; benzaldehyde vs. nicotinic acidAntimicrobial potential (source not considered reliable)
[2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanonesSimilar core structureMethanone linkage vs. direct connectionSignificant antimicrobial activity

Functional Group Comparison

Functional GroupRole in 5-Bromo-2-(1H-imidazol-1-yl)nicotinic acidComparison with Analogs
BrominePotential leaving group; enhances lipophilicityCommon in many bioactive molecules; increases membrane permeability
ImidazoleKey pharmacophore; potential metal coordinationCritical for antimicrobial activity in related compounds
Carboxylic AcidHydrogen bonding; potential for derivatizationProvides different properties than aldehyde groups in similar compounds
Pyridine CoreBasic nitrogen; provides rigidityCommon in many pharmacologically active compounds

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